molecular formula C21H14N2O5S B2830156 methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate CAS No. 361173-43-5

methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2830156
CAS No.: 361173-43-5
M. Wt: 406.41
InChI Key: YNLXKOLFEQRQGH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate is a useful research compound. Its molecular formula is C21H14N2O5S and its molecular weight is 406.41. The purity is usually 95%.
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Scientific Research Applications

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives, closely related to methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate, have been investigated for their potential as chemosensors for cyanide anions. These compounds can recognize cyanide anions through a Michael addition reaction, with some derivatives exhibiting a change in color observable by the naked eye, indicating their application in environmental monitoring and safety assessments Kangnan Wang et al., 2015.

Antimicrobial Activity

Research into the synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, which share a core structure with the compound of interest, has shown significant antibacterial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents J. Raval et al., 2012.

Coordination Complexes for Spectroscopic Studies

Novel copper(II), cobalt(II), and nickel(II) complexes with 5-(4-oxo-4H-chromene-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide have been synthesized for structural and spectroscopic studies. These complexes provide insights into the coordination chemistry of such compounds and their potential applications in material science and catalysis Ksenia A. Myannik et al., 2018.

Potential Adenosine Receptor Ligands

Chromone-thiazole hybrids, including those structurally related to this compound, have been identified as potential ligands for human adenosine receptors. This suggests their application in developing therapeutic agents targeting various conditions mediated by adenosine receptors F. Cagide et al., 2015.

Crystal Engineering and Phase Transition Studies

The structural peculiarities of compounds related to this compound have been explored in crystal engineering studies, revealing phase transition behavior under high pressure. This research contributes to the field of crystallography and materials science, offering pathways to manipulate material properties Russell D. L. Johnstone et al., 2010.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit menb, the 1,4-dihydroxy-2-naphthoyl-coa synthase in the bacterial menaquinone (mk) biosynthesis pathway .

Mode of Action

It’s known that similar compounds inhibit menb by forming an adduct with coenzyme a (coa) .

Biochemical Pathways

The compound is likely to affect the menaquinone (MK) biosynthesis pathway, given its inhibition of the MenB enzyme . Menaquinone, also known as vitamin K2, plays a crucial role in bacterial energy metabolism. By inhibiting MenB, the compound could disrupt energy production in bacteria, leading to their death.

Result of Action

The result of the compound’s action would likely be the disruption of energy metabolism in bacteria, leading to their death. This is due to the compound’s potential inhibition of the MenB enzyme, which plays a crucial role in the menaquinone (MK) biosynthesis pathway .

Properties

IUPAC Name

methyl 4-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5S/c1-27-20(26)13-8-6-12(7-9-13)15-11-29-21(22-15)23-19(25)18-10-16(24)14-4-2-3-5-17(14)28-18/h2-11H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLXKOLFEQRQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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